N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-isopropylcycloheptanecarboxamide: is an organic compound with the molecular formula C15H29NO. It is a derivative of cycloheptanecarboxamide, featuring tert-butyl and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-isopropylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with tert-butylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-tert-Butyl-2-isopropylcycloheptanecarboxamide .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-2-isopropylcycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of cycloheptanecarboxylic acid derivatives.
Reduction: Formation of cycloheptanemethanol derivatives.
Substitution: Formation of substituted cycloheptanecarboxamides.
Scientific Research Applications
N-tert-Butyl-2-isopropylcycloheptanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its tert-butyl and isopropyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions. Additionally, the amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of cycloheptanecarboxylic acid and the corresponding amine .
Comparison with Similar Compounds
N-tert-Butylcycloheptanecarboxamide: Lacks the isopropyl group, resulting in different steric and electronic properties.
N-isopropylcycloheptanecarboxamide: Lacks the tert-butyl group, affecting its reactivity and stability.
Cycloheptanecarboxamide: The parent compound without any substituents, exhibiting different chemical behavior.
Uniqueness: N-tert-Butyl-2-isopropylcycloheptanecarboxamide is unique due to the presence of both tert-butyl and isopropyl groups, which impart distinct steric and electronic effects.
Properties
CAS No. |
56471-44-4 |
---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-tert-butyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-12(2)15(10-8-6-7-9-11-15)13(17)16-14(3,4)5/h12H,6-11H2,1-5H3,(H,16,17) |
InChI Key |
KTONFZFXZYYJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCCCC1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.